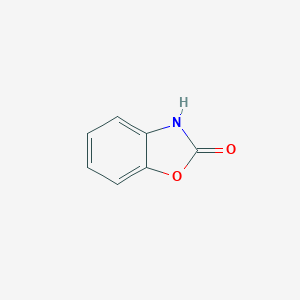
2-Benzoxazolinone
Cat. No. B145934
:
59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053411
Procedure details


Sodium hydride (3.9 g, mmol, 50% mineral oil dispersion) was washed with hexane to remove mineral oil (3×10 ml) under a stream of nitrogen. A solution of 1,3-benzoxazolin-2-one (Aldrich, 10 g, 74 mmol) in dimethylformamide (DMF) (70 ml) was then added dropwise with stirring to the hydride until hydrogen evolution ceased. The reaction flask was immersed in an ice bath and 2-bromochloroethane (12.3 ml, 148 mmol) in dimethylformamide (30 ml) was added dropwise. The reaction mixture was stirred at room temperature for 30 minutes, then heated to reflux for 3 days. At the end of this time thin layer chromatography analysis showed consumption of starting material. The reaction mixture was then cooled and the solvent evaporated under vacuum. The residue was worked-up as described above and purified by column chromatography (400 g fine silica, chloroform-methanol-ammonium hydroxide, 80:1:0.1) to yield 11.7 g (80%) of pure 2-(2-oxo-1,3-benzoxazolin-3-yl)ethyl chloride (mp. 77°-79° C. as a pale orange solid.






Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[H-].[H][H].Br[CH2:15][CH2:16][Cl:17]>CN(C)C=O>[O:10]=[C:2]1[N:3]([CH2:15][CH2:16][Cl:17])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:1]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(NC2=C1C=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
Sodium hydride (3.9 g, mmol, 50% mineral oil dispersion) was washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove mineral oil (3×10 ml) under a stream of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was immersed in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (400 g fine silica, chloroform-methanol-ammonium hydroxide, 80:1:0.1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1OC2=C(N1CCCl)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
